molecular formula C20H18F3N3O2S B6546417 6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897468-95-0

6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No. B6546417
CAS RN: 897468-95-0
M. Wt: 421.4 g/mol
InChI Key: PDGSKTCKNOCJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole (6-MTPB) is a novel chemical compound with a wide range of potential applications in scientific research and laboratory experiments. This compound is a member of the piperazine family of compounds and is composed of a 6-methoxybenzothiazole ring with a trifluoromethylbenzoyl piperazine moiety attached. 6-MTPB is a highly versatile compound with a wide range of biological and pharmacological activities. This compound has been studied extensively, with a focus on its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.

Mechanism of Action

The exact mechanism of action of 6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme acetylcholinesterase by binding to the enzyme’s active site and preventing the breakdown of acetylcholine. In addition, this compound may act as an inhibitor of protein tyrosine phosphatases by binding to the enzyme’s active site and preventing the dephosphorylation of tyrosine residues. Finally, this compound may act as an inhibitor of the enzymes cyclooxygenase-2 and 5-lipoxygenase by blocking their active sites and preventing the formation of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to have antifungal, antiviral, and antibacterial activities. In addition, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activities. Furthermore, this compound has been shown to have neuroprotective, cardioprotective, and hepatoprotective effects.

Advantages and Limitations for Lab Experiments

The use of 6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole in laboratory experiments has several advantages. This compound is relatively stable and can be stored at room temperature for extended periods of time. In addition, this compound is soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. Furthermore, this compound is relatively inexpensive and can be purchased from a variety of suppliers. However, there are some limitations to the use of this compound in laboratory experiments. This compound is highly toxic and should be handled with care. In addition, this compound has a relatively short shelf life and should be used as soon as possible after its purchase.

Future Directions

6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has a wide range of potential applications in scientific research and laboratory experiments. Further research is needed to explore the potential applications of this compound in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, further research is needed to explore the potential of this compound as an antimicrobial agent. Finally, further research is needed to explore the potential of this compound as an inhibitor of enzymes involved in the metabolism of drugs.

Synthesis Methods

6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can be synthesized using a variety of methods, including the reaction of 6-methoxybenzothiazole and 4-[3-(trifluoromethyl)benzoyl]piperazine. First, 6-methoxybenzothiazole is reacted with 4-[3-(trifluoromethyl)benzoyl]piperazine in aqueous acetic acid at a temperature of 50-60 °C for 1-2 hours. The reaction is then quenched with water and the product is isolated by extraction with ethyl acetate. The product is then dried and recrystallized from a mixture of ethyl acetate and hexane.

Scientific Research Applications

6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has a wide range of potential applications in scientific research. This compound has been studied for its potential to act as a novel antimicrobial agent, as well as its ability to modulate the activity of various enzymes. In addition, this compound has been studied for its potential to act as an inhibitor of protein tyrosine phosphatases and as an inhibitor of the enzyme acetylcholinesterase. This compound has also been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 and as an inhibitor of the enzyme 5-lipoxygenase.

properties

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c1-28-15-5-6-16-17(12-15)29-19(24-16)26-9-7-25(8-10-26)18(27)13-3-2-4-14(11-13)20(21,22)23/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGSKTCKNOCJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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